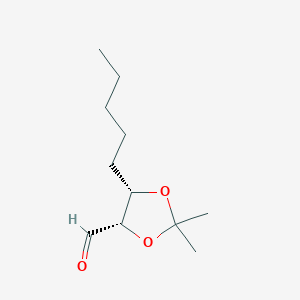

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde

Description

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde is a chiral bicyclic compound featuring a dioxolane ring system with stereospecific substituents. The molecule contains a pentyl chain at the 5-position and a formyl group (-CHO) at the 4-position of the dioxolane ring. The stereochemistry at the 4S and 5S positions imparts distinct conformational rigidity and reactivity, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals . Its structural uniqueness arises from the combination of the dioxolane ring’s stability and the aldehyde group’s electrophilic character, enabling applications in cross-coupling reactions and as a precursor for heterocyclic compounds.

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolane-4-carbaldehyde |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-9-10(8-12)14-11(2,3)13-9/h8-10H,4-7H2,1-3H3/t9-,10+/m0/s1 |

InChI Key |

YSLKOEAOCUWVEB-VHSXEESVSA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@H](OC(O1)(C)C)C=O |

Canonical SMILES |

CCCCCC1C(OC(O1)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the aldehyde group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The specific conditions, such as temperature and choice of acid catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions for substitution reactions can vary widely, but often involve the use of nucleophiles and appropriate solvents.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding primary alcohol.

Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxolane ring may also participate in interactions that stabilize the compound within a biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of chiral dioxolane derivatives with varied substituents. Below is a comparative analysis with structurally analogous compounds, focusing on stereochemistry, functional groups, and applications:

Table 1: Structural and Functional Comparison

Key Findings :

Stereochemical Influence: The (4S,5S) configuration in the target compound enhances its rigidity compared to monocyclic analogs like (4S)-thiazolidine derivatives. This rigidity improves enantioselectivity in catalytic processes .

Functional Group Reactivity : The aldehyde group distinguishes it from carboxylic acid-containing analogs (e.g., entries 2 and 4 in Table 1). Aldehydes are more reactive in nucleophilic additions, enabling facile formation of imines or hydrazones .

Biological Activity : Unlike thiazole- or piperazine-containing analogs (e.g., ), the target compound lacks heteroaromatic or nitrogen-rich motifs, limiting direct biological activity but favoring its role as a synthetic building block.

Stability: The dioxolane ring offers greater hydrolytic stability compared to oxazolidinones or thiazolidines, making it suitable for prolonged storage and harsh reaction conditions .

Biological Activity

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde is a compound belonging to the class of dioxolanes, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₁₈O₅

- Molecular Weight : 230.26 g/mol

- CAS Number : 13039-94-6

Synthesis

The synthesis of this compound typically involves the reaction of various chiral and racemic diols with salicylaldehyde. This method has been shown to yield high purity compounds suitable for biological testing .

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties against various bacterial strains. In particular:

- Tested Strains :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Escherichia coli

The synthesized compounds showed varying degrees of activity against these strains. For instance, some derivatives exhibited Minimum Inhibitory Concentration (MIC) values between 625–1250 µg/mL against S. aureus and S. epidermidis .

| Compound | MIC Against S. aureus | MIC Against E. faecalis | MIC Against C. albicans |

|---|---|---|---|

| Compound 1 | 1250 µg/mL | Not tested | Significant activity |

| Compound 4 | 625 µg/mL | 625 µg/mL | Moderate activity |

| Compound 6 | Not active | Not active | Significant activity |

Antifungal Activity

The antifungal potential of this compound was assessed against Candida albicans. Most compounds derived from this structure showed significant antifungal activity except for one variant .

Case Studies

-

Study on Antibacterial Properties :

A study synthesized several enantiomerically pure dioxolanes and tested their antibacterial efficacy. The results indicated that certain configurations of the dioxolane structure were more effective against Gram-positive bacteria than others. This suggests that the stereochemistry of the compound plays a crucial role in its biological activity . -

Antifungal Screening :

In another investigation focusing on antifungal properties, it was found that the majority of synthesized dioxolanes exhibited notable inhibition against C. albicans, highlighting their potential as therapeutic agents in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.